4-{[2-(2-PYRIDYLSULFANYL)ACETYL]AMINO}BENZAMIDE
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Overview
Description
4-{[2-(2-Pyridylsulfanyl)acetyl]amino}benzamide is a chemical compound with the molecular formula C14H13N3O2S and a molecular weight of 287.34 g/mol This compound is characterized by the presence of a benzamide group linked to a pyridylsulfanylacetyl moiety
Preparation Methods
The synthesis of 4-{[2-(2-Pyridylsulfanyl)acetyl]amino}benzamide typically involves the reaction of 2-(2-pyridylsulfanyl)acetic acid with 4-aminobenzamide under specific reaction conditions. The process may include steps such as activation of the carboxylic acid group, coupling with the amine group, and purification of the final product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pH, and reaction time .
Chemical Reactions Analysis
4-{[2-(2-Pyridylsulfanyl)acetyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
4-{[2-(2-Pyridylsulfanyl)acetyl]amino}benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 4-{[2-(2-Pyridylsulfanyl)acetyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor functions by interacting with their binding domains. These interactions can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
4-{[2-(2-Pyridylsulfanyl)acetyl]amino}benzamide can be compared with other similar compounds, such as:
Benzamide derivatives: These compounds share the benzamide core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Pyridylsulfanyl derivatives:
Other heterocyclic compounds: Similar heterocyclic compounds, such as pyrimidines and pyrazoles, may have comparable biological activities and are used in similar research applications.
By understanding the unique features and applications of this compound, researchers can further explore its potential in various scientific fields and develop new compounds with enhanced properties.
Properties
IUPAC Name |
4-[(2-pyridin-2-ylsulfanylacetyl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c15-14(19)10-4-6-11(7-5-10)17-12(18)9-20-13-3-1-2-8-16-13/h1-8H,9H2,(H2,15,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSPXRNDRINSDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)NC2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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